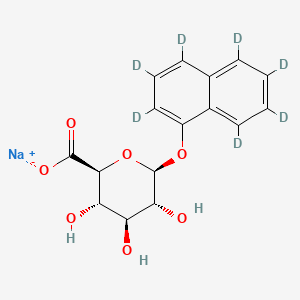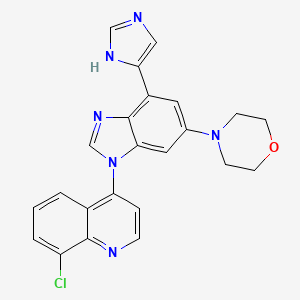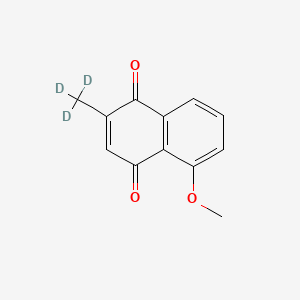
5-Methoxy-2-methyl-1,4-naphthoquinone-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxy-2-methyl-1,4-naphthoquinone-d3 is a stable isotope-labeled compound used in various scientific research applications. It is a derivative of 1,4-naphthoquinone, which is a naturally occurring organic compound derived from naphthalene. The compound is characterized by the presence of a methoxy group at the 5-position and a methyl group at the 2-position on the naphthoquinone ring, with deuterium atoms replacing the hydrogen atoms at specific positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-methyl-1,4-naphthoquinone-d3 typically involves the following steps:
Starting Material: The synthesis begins with 2-methyl-1,4-naphthoquinone as the starting material.
Methoxylation: The introduction of the methoxy group at the 5-position is achieved through a methoxylation reaction. This can be done using methanol in the presence of a suitable catalyst.
Deuterium Labeling: The deuterium atoms are introduced by using deuterated reagents or solvents during the synthesis process. This can be achieved through hydrogen-deuterium exchange reactions or by using deuterated starting materials.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methoxy-2-methyl-1,4-naphthoquinone-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone to hydroquinone derivatives.
Substitution: The methoxy and methyl groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, which can have different functional groups depending on the reagents used.
Applications De Recherche Scientifique
5-Methoxy-2-methyl-1,4-naphthoquinone-d3 has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the quantification and identification of naphthoquinone derivatives.
Biology: The compound is used in studies related to cellular respiration and oxidative stress due to its redox properties.
Industry: The compound is used in the synthesis of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 5-Methoxy-2-methyl-1,4-naphthoquinone-d3 involves its redox properties. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound useful in anticancer and antimicrobial research. The molecular targets include enzymes involved in cellular respiration and redox regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-1,4-naphthoquinone: Similar in structure but lacks the methoxy group.
5-Methoxy-1,4-naphthoquinone: Similar but lacks the methyl group at the 2-position.
Plumbagin: A naturally occurring naphthoquinone with a hydroxyl group at the 5-position instead of a methoxy group.
Uniqueness
5-Methoxy-2-methyl-1,4-naphthoquinone-d3 is unique due to the presence of both methoxy and methyl groups, along with deuterium labeling. This combination of functional groups and isotopic labeling makes it a valuable tool in research, providing insights into the behavior of naphthoquinone derivatives in various chemical and biological systems.
Propriétés
Formule moléculaire |
C12H10O3 |
|---|---|
Poids moléculaire |
205.22 g/mol |
Nom IUPAC |
5-methoxy-2-(trideuteriomethyl)naphthalene-1,4-dione |
InChI |
InChI=1S/C12H10O3/c1-7-6-9(13)11-8(12(7)14)4-3-5-10(11)15-2/h3-6H,1-2H3/i1D3 |
Clé InChI |
ITNOIFSYUBMQKB-FIBGUPNXSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C1=CC(=O)C2=C(C1=O)C=CC=C2OC |
SMILES canonique |
CC1=CC(=O)C2=C(C1=O)C=CC=C2OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3,5,6-tetradeuterio-4-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]benzonitrile](/img/structure/B12428907.png)
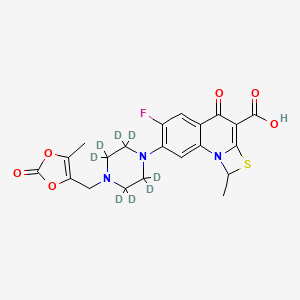
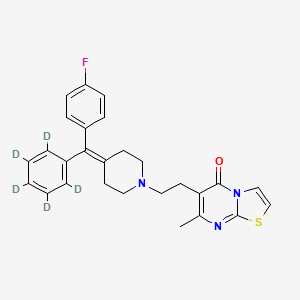
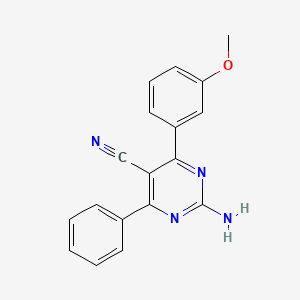
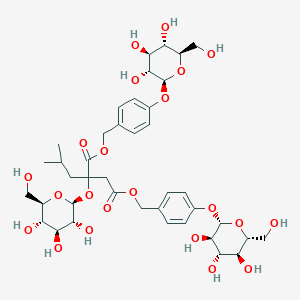
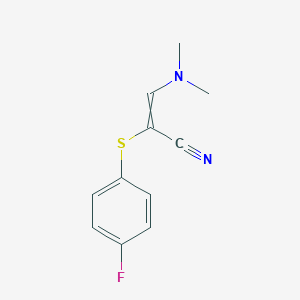
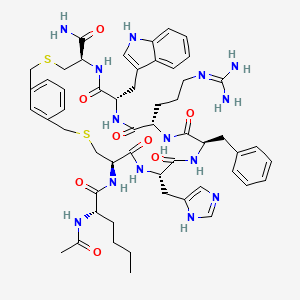
![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B12428942.png)

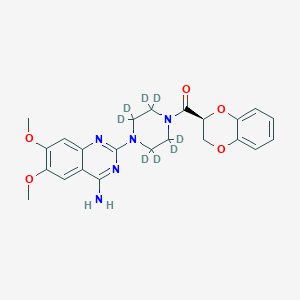
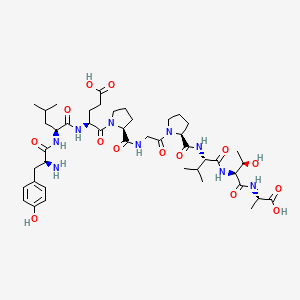
![4-methyl-7-[(3R,4S,5S)-3,4,5-trihydroxythian-2-yl]oxychromen-2-one](/img/structure/B12428960.png)
